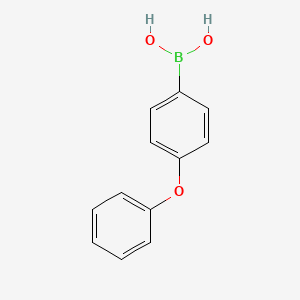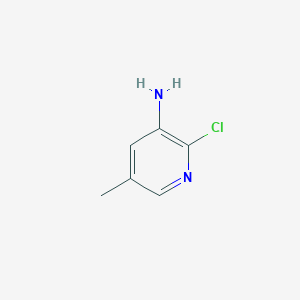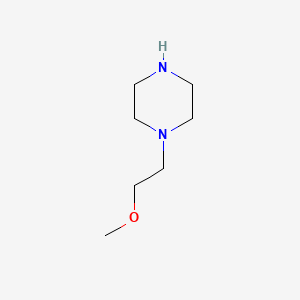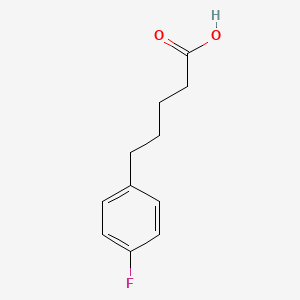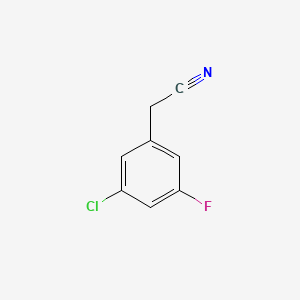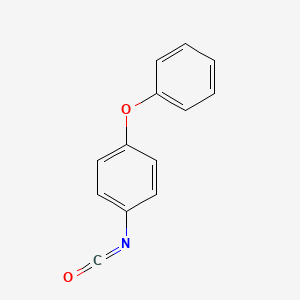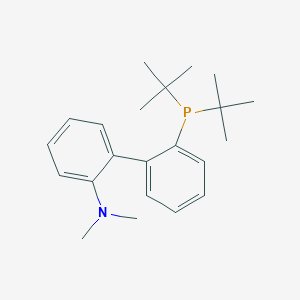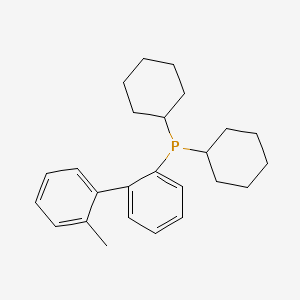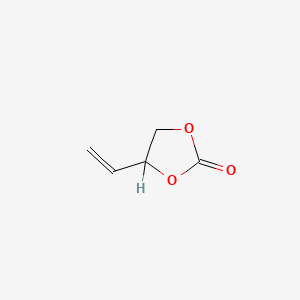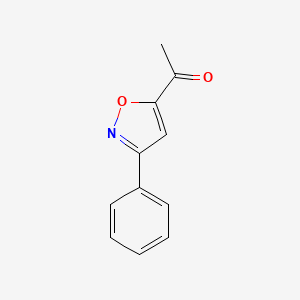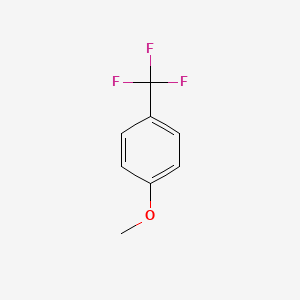
4-(Trifluoromethyl)anisole
概要
説明
4-(Trifluoromethyl)anisole is an organic compound . This colorless liquid exhibits solubility in various organic solvents and emits a pungent odor . It serves as a valuable reagent in organic synthesis and plays a crucial role as an intermediate .
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)anisole is C8H7F3O . The molecular weight is 192.14 .Chemical Reactions Analysis
4-(Trifluoromethyl)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)anisole has a refractive index n20/D of 1.432 (lit.), a boiling point of 164 °C (lit.), and a density of 1.266 g/mL at 25 °C (lit.) . It also has a flash point of 59.2±21.8 °C .科学的研究の応用
Nanoparticle Analysis and Applications
Nanoparticles exhibit unique physical and chemical properties due to their size, shape, and chemical composition, making them valuable in analytical chemistry. For instance, the analysis of single nanoparticles enables the detection, counting, imaging, and tracking of these entities, revealing properties that could be obscured in ensemble analyses. This capability has led to significant advancements in chemical sensing applications, where the signal transduction or readout is based on detecting a physical property, such as optical absorption, of individual nanoparticles. This analysis is critical for understanding the basic properties of nanoparticles and for developing applications in sensing, imaging, and tracking (Wang & Tao, 2014).
Catalysis
Anisotropic gold nanoparticles have emerged as powerful catalysts due to their tailored surface properties, which can be manipulated to enhance catalytic performance. These nanoparticles, with controlled shapes such as nanorods, nanostars, and nanoflowers, exhibit superior catalytic activity and selectivity compared to traditional catalysts. The unique optical properties of these anisotropic nanoparticles, tunable through their morphology, have also shown immense potential in photocatalysis, contributing to advancements in sustainable chemical processes (Priecel et al., 2016).
Environmental Science
In environmental science, the study of chiral emerging pollutants has highlighted the importance of understanding the environmental fate and biochemical transformations of compounds, including those related to 4-(Trifluoromethyl)anisole. Chiral pollutants, which can exist as different stereoisomers, exhibit varied toxicological effects and environmental behaviors. Analyzing these compounds' enantiomers provides insights into their biotransformation, helping to trace the environmental pathways and potential impacts of such pollutants. This research underscores the necessity of considering stereochemical aspects in environmental assessments of emerging organic pollutants (Wong, 2006).
Safety and Hazards
4-(Trifluoromethyl)anisole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The paper “Trifluoromethyl ethers – synthesis and properties of an unusual substituent” discusses the synthesis and properties of trifluoromethyl ethers, a group that includes 4-(Trifluoromethyl)anisole . The paper provides an overview of the synthesis, properties, and reactivity of this important substituent .
特性
IUPAC Name |
1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIPQRIPCRRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344942 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)anisole | |
CAS RN |
402-52-8 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

